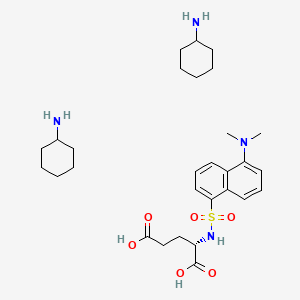
2-(4-carbamoylphenoxy)acetic Acid
Übersicht
Beschreibung
2-(4-carbamoylphenoxy)acetic acid (2-CPA) is a small molecule that has been widely studied for its biochemical and physiological effects. It is a derivative of phenoxyacetic acid, and has been used in a variety of research applications, ranging from laboratory experiments to drug development. 2-CPA has been found to have a number of beneficial properties, including anti-inflammatory, antioxidant, and anti-tumor activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
- A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and showed significant antimicrobial activities against several strains of microbes, demonstrating their potential as novel antimicrobial agents (Noolvi et al., 2016).
Fluorescence Turn-On Chemosensors
- The compound 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid (TPE-COOH) was developed as a highly selective and sensitive fluorescence turn-on chemosensor for Al(3+) detection and bioimaging in living cells. This work highlights the application of such compounds in analytical chemistry and cellular biology for metal ion detection and imaging (Gui et al., 2015).
Environmental Applications
- Research on the adsorption of 2,4-dichlorophenoxy-acetic acid (a structurally related compound) from aqueous solutions by granular activated carbon has contributed to understanding the environmental fate and treatment of phenoxy acid herbicides. This study provides insights into the adsorption mechanisms and the efficiency of activated carbon in removing such compounds from water (Aksu & Kabasakal, 2004).
Anti-mycobacterial Agents
- Phenoxy acetic acid derivatives were synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv, indicating their potential as therapeutic agents against tuberculosis (Yar et al., 2006).
Analytical Chemistry and Bioimaging
- The exploration of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography as a technique for sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices demonstrates the application of phenoxy acetic acid derivatives in advanced analytical methodologies (Omidi et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-carbamoylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-9(13)6-1-3-7(4-2-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKPHJNVITWAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393507 | |
| Record name | 2-(4-carbamoylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-carbamoylphenoxy)acetic Acid | |
CAS RN |
29936-86-5 | |
| Record name | 2-(4-carbamoylphenoxy)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-carbamoylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




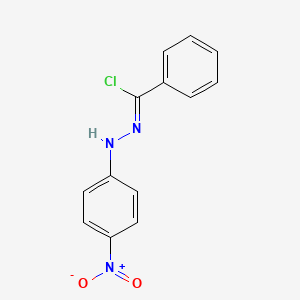




![Tris[bis(trimethylsilyl)amino]scandium](/img/structure/B1598865.png)
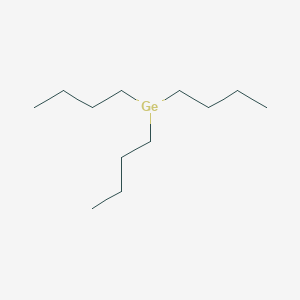
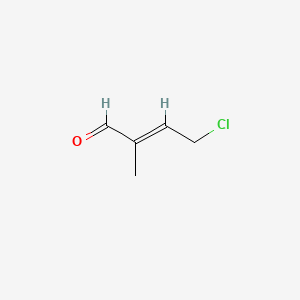


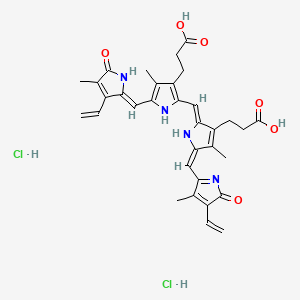
![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)
